4,4,5,5-Tetramethyl-2-(5-methylfuran-2-yl)-1,3,2-dioxaborolane
Overview
Description
4,4,5,5-Tetramethyl-2-(5-methylfuran-2-yl)-1,3,2-dioxaborolane is a boronic acid derivative known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by its stability and reactivity, making it a valuable reagent in various chemical processes.
Mechanism of Action
Target of Action
It is known that boric acid compounds, which this compound is a derivative of, are often used as enzyme inhibitors or specific ligand drugs .
Mode of Action
It is known that boric acid compounds can lead to apoptosis of certain cancer cells by producing highly reactive oxygen species .
Biochemical Pathways
It is known that boric acid compounds can be used in the organic synthesis of drugs, often used in glycol protection, asymmetric synthesis of amino acids, diels–alder and suzuki coupling reactions .
Result of Action
It is known that boric acid compounds can lead to apoptosis and necrosis of certain cancer cells in the process of inducing oxidative stress .
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a two-step substitution reaction. Initially, 5-methylfuran-2-boronic acid is reacted with pinacol in the presence of a suitable catalyst to form the pinacol ester derivative. The reaction conditions typically involve the use of a base, such as potassium carbonate, and a solvent like toluene or dichloromethane.
Industrial Production Methods: On an industrial scale, the synthesis of this compound involves optimizing reaction conditions to achieve high yields and purity. Large-scale reactions may use continuous flow reactors to enhance efficiency and control over the reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 4,4,5,5-Tetramethyl-2-(5-methylfuran-2-yl)-1,3,2-dioxaborolane primarily undergoes Suzuki-Miyaura cross-coupling reactions. It can also participate in other reactions such as oxidation, reduction, and substitution.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Typically involves the use of palladium catalysts, such as palladium(II) acetate, and a base like sodium carbonate.
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Suzuki-Miyaura Cross-Coupling: Formation of biaryl compounds.
Oxidation: Formation of corresponding carbonyl compounds.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
This compound is widely used in scientific research due to its versatility in organic synthesis. It is particularly valuable in the development of pharmaceuticals, agrochemicals, and materials science. Its ability to form carbon-carbon bonds efficiently makes it a key reagent in the synthesis of complex organic molecules.
Comparison with Similar Compounds
Boronic Acids: Similar in structure and reactivity, but without the pinacol ester group.
Pinacol Esters: Other pinacol esters of different boronic acids.
Furan Derivatives: Other furan-based compounds used in cross-coupling reactions.
Uniqueness: 4,4,5,5-Tetramethyl-2-(5-methylfuran-2-yl)-1,3,2-dioxaborolane is unique due to its stability and reactivity, which make it particularly suitable for Suzuki-Miyaura cross-coupling reactions. Its pinacol ester group enhances its stability, making it easier to handle and store.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(5-methylfuran-2-yl)-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO3/c1-8-6-7-9(13-8)12-14-10(2,3)11(4,5)15-12/h6-7H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPZFZKLYGWKLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371674 | |
Record name | 4,4,5,5-Tetramethyl-2-(5-methylfuran-2-yl)-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338998-93-9 | |
Record name | 4,4,5,5-Tetramethyl-2-(5-methylfuran-2-yl)-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4,5,5-tetramethyl-2-(5-methylfuran-2-yl)-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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